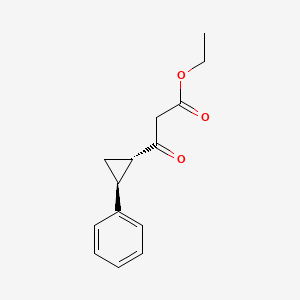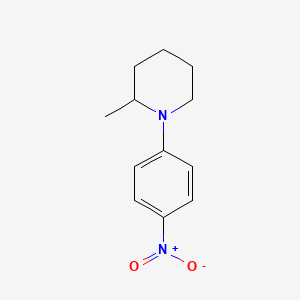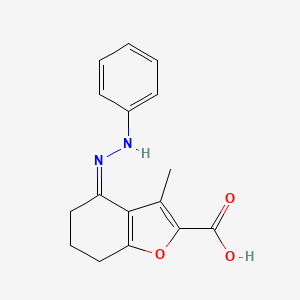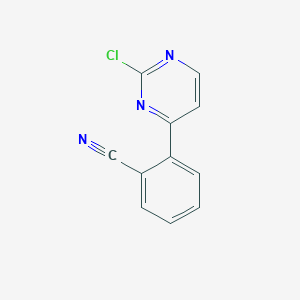![molecular formula C17H15BrN2O4S B14096019 Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B14096019.png)
Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate is a complex organic compound that belongs to the class of pyrrolopyridines. This compound is characterized by its unique structure, which includes a bromine atom, a sulfonyl group, and an ethyl ester moiety. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Bromination: Introduction of the bromine atom into the pyrrolo[2,3-b]pyridine core.
Sulfonylation: Attachment of the sulfonyl group to the aromatic ring.
Esterification: Formation of the ethyl ester moiety.
Each of these steps requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to scale up the synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to achieve large-scale production with consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex biaryl compounds.
Applications De Recherche Scientifique
Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of kinase inhibitors and other enzyme inhibitors.
Biological Studies: The compound is studied for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Chemical Biology: It serves as a probe in chemical biology studies to investigate biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group and the pyrrolo[2,3-b]pyridine core play crucial roles in binding to the active site of the target protein, leading to inhibition or modulation of its activity. The exact pathways and molecular interactions depend on the specific biological context and the target of interest.
Comparaison Avec Des Composés Similaires
Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate can be compared with other similar compounds, such as:
Ethyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Similar structure but with a chlorine atom instead of bromine.
Ethyl 4-bromo-1-[(4-methoxyphenyl)sulfonyl]-1H-pyrrolo[2,3-b]pyridine-2-carboxylate: Similar structure but with a methoxy group instead of a methyl group.
Ethyl 4-bromo-1-[(4-methylphenyl)sulfonyl]-1H-pyrrolo[3,2-b]pyridine-2-carboxylate: Similar structure but with a different pyridine ring fusion.
These compounds share similar chemical properties but may exhibit different biological activities and applications due to the variations in their structures.
Propriétés
Formule moléculaire |
C17H15BrN2O4S |
|---|---|
Poids moléculaire |
423.3 g/mol |
Nom IUPAC |
ethyl 4-bromo-1-(4-methylphenyl)sulfonylpyrrolo[2,3-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C17H15BrN2O4S/c1-3-24-17(21)15-10-13-14(18)8-9-19-16(13)20(15)25(22,23)12-6-4-11(2)5-7-12/h4-10H,3H2,1-2H3 |
Clé InChI |
QWPBJNLANSYGQP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=CC2=C(C=CN=C2N1S(=O)(=O)C3=CC=C(C=C3)C)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095963.png)
![3-[4-(hydrazinecarbonyl)phenyl]-N-hydroxyprop-2-enamide](/img/structure/B14095968.png)
![[2-(4-Bromo-3-chlorophenoxymethoxy)ethyl]trimethylsilane](/img/structure/B14095969.png)
![6,7-Dimethyl-2-(5-methylpyridin-2-yl)-1-(3,4,5-trimethoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095971.png)



![1-[(2-hydroxy-4-oxoquinazolin-3(4H)-yl)acetyl]piperidine-4-carboxylic acid](/img/structure/B14096005.png)



![N'-[(E)-(2-bromophenyl)methylidene]pyridine-2-carbohydrazide](/img/structure/B14096032.png)
![3-(2-hydroxy-3,5-dimethylphenyl)-5-(3-hydroxypropyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14096037.png)
![2-(6-Fluoro-1,3-benzothiazol-2-yl)-7-methyl-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14096039.png)
